3-Formylphenyl 3-fluorobenzoate
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Overview
Description
3-Formylphenyl 3-fluorobenzoate: is an organic compound with the molecular formula C14H9FO3 It is a derivative of benzoic acid and is characterized by the presence of a formyl group and a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3-fluorobenzoate can be achieved through several methods. One common approach involves the esterification of 3-formylphenol with 3-fluorobenzoic acid in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Formylphenyl 3-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 3-Carboxyphenyl 3-fluorobenzoate.
Reduction: 3-Hydroxymethylphenyl 3-fluorobenzoate.
Substitution: 3-Substituted phenyl 3-fluorobenzoate derivatives.
Scientific Research Applications
Chemistry: 3-Formylphenyl 3-fluorobenzoate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorescent probes for imaging applications .
Medicine: Its unique structure allows for the exploration of new therapeutic targets and the design of novel drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Formylphenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions with various biological nucleophiles, leading to the formation of covalent adducts. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
- 3-Formylphenyl benzoate
- 3-Fluorophenyl benzoate
- 3-Formylphenyl 4-fluorobenzoate
Comparison: 3-Formylphenyl 3-fluorobenzoate is unique due to the presence of both a formyl group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, compared to similar compounds .
Properties
IUPAC Name |
(3-formylphenyl) 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPHYVTYCFDIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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